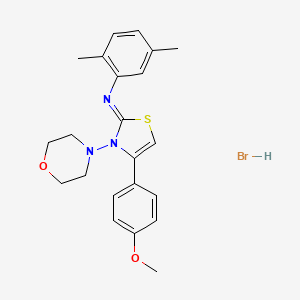

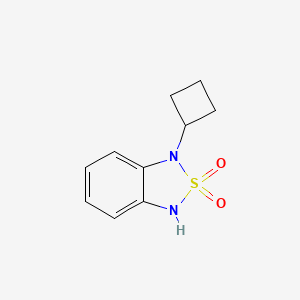

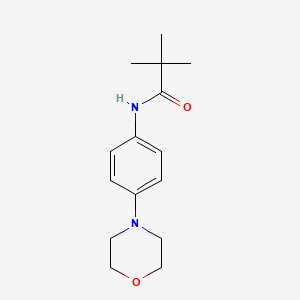

![molecular formula C10H11N3O B3012223 N,7-二甲基咪唑并[1,2-a]吡啶-2-甲酰胺 CAS No. 1223636-27-8](/img/structure/B3012223.png)

N,7-二甲基咪唑并[1,2-a]吡啶-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 1223636-27-8 . It has a molecular weight of 189.22 . This compound has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyridine-2-carboxamide derivatives have been designed and synthesized . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The InChI code for “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” is 1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) . The structure of this compound has been characterized using standard spectroscopic techniques such as 1H-NMR, 13C-NMR, elemental analyses, and mass spectrometry .Chemical Reactions Analysis

The compounds of the series SM-IMP-01-SM-IMP-13 have HOMO/LUMO gaps within 4.43-4.69 eV, whereas the compounds of the DA-01-DA-05 series have smaller values of the HOMO/LUMO gaps, 3.24-4.17 eV . The compound SM-IMP-02 is the most reactive compound in the imidazo[1,2-a]pyridine carboxamide series .Physical And Chemical Properties Analysis

The physical and chemical properties of “N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide” include a molecular weight of 189.22 . The compound SM-IMP-02, a derivative of imidazo[1,2-a]pyridine-2-carboxamide, has the lowest value of the global hardness and the highest value of the global softness, 2.215 and 0.226 eV, respectively .科学研究应用

Antituberculosis Agents

Tuberculosis (TB) remains a global health challenge, and the development of new drugs is crucial. Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Notably, some derivatives exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). Researchers have explored their structure–activity relationship, mode of action, and scaffold hopping strategies .

Antiulcer Properties

Certain substituted imidazo[1,2-a]pyridines have been investigated for their antiulcer activity. Although more research is needed, these compounds show potential in managing gastric ulcers .

Antibacterial Activity

Imidazo[1,2-a]pyridines have been synthesized and tested for antibacterial properties. Their efficacy against various bacterial strains makes them interesting candidates for further study .

Antimicrobial Effects

Researchers have explored the antimicrobial potential of imidazo[1,2-a]pyridines. These compounds exhibit inhibitory effects against a range of microorganisms, including bacteria and fungi .

Antifungal Agents

Some imidazo[1,2-a]pyridine derivatives demonstrate antifungal activity. Investigations have focused on their efficacy against fungal pathogens, making them relevant in the field of mycology .

Antiviral Applications

While more research is needed, imidazo[1,2-a]pyridines have shown promise as antiviral agents. Their potential lies in inhibiting viral replication or entry, making them an area of interest for virology research .

作用机制

Target of Action

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) . This complex is a critical component of mycobacterial energy metabolism .

Mode of Action

The compound interacts with its target, the QcrB subunit, and inhibits the function of the bc1 complex . This inhibition disrupts the energy metabolism of the mycobacteria, leading to its death .

Biochemical Pathways

The bc1 complex, which is inhibited by N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide, is a part of the electron transport chain in mycobacteria . By inhibiting this complex, the compound disrupts the normal flow of electrons within the chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This results in energy depletion and oxidative stress, which are lethal to the bacteria .

Pharmacokinetics

Pharmacokinetic analysis of a similar compound, ND-09759, showed that at a dosage of 30 mg/kg mouse body weight, it gave a maximum serum drug concentration (Cmax) of 2.9 µg/ml and a half-life of 20.1 h

Result of Action

The result of the compound’s action is a significant decrease in the burden of Mycobacterium tuberculosis in the lungs and spleens of infected mice . This antibiotic activity was found to be equivalent to isoniazid (INH) and rifampicin (RMP), two first-line anti-TB drugs .

未来方向

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, these compounds have potential for future research and development in the field of medicinal chemistry, particularly as anti-tuberculosis agents .

属性

IUPAC Name |

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQJZVOGKLNBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

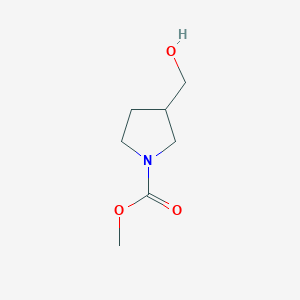

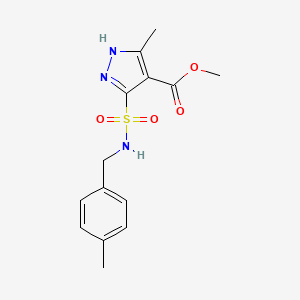

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]furan-2-carboxamide](/img/structure/B3012148.png)

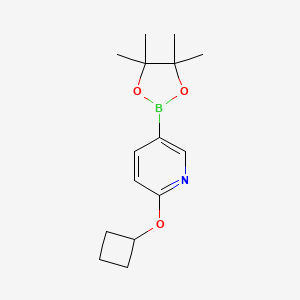

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)

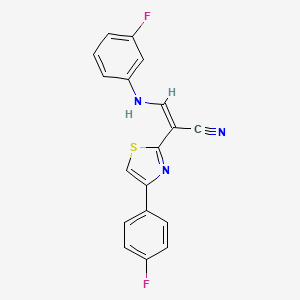

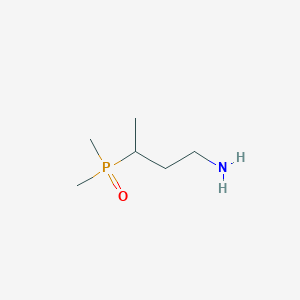

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)